molecular formula C19H27NO5 B2559630 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid CAS No. 796112-42-0

2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid

Cat. No.: B2559630
CAS No.: 796112-42-0
M. Wt: 349.427
InChI Key: ZWDLFYQGUGHHNH-UHFFFAOYSA-N
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Description

2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.427. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

As a part of a PROTAC molecule, 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid would help facilitate the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC itself . This leads to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

The biochemical pathways affected by this compound would be those involving the target protein of the PROTAC. By facilitating the degradation of the target protein, it can disrupt or modulate the biochemical pathways in which that protein plays a role .

Result of Action

The molecular and cellular effects of this compound action would be the degradation of the target protein, leading to changes in the cellular processes in which that protein is involved .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, its stability may be affected by storage temperature .

Biochemical Analysis

Biochemical Properties

2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions, particularly in the development of bifunctional protein degraders. This compound acts as a semi-flexible linker in PROTAC (proteolysis-targeting chimeras) development, which is used for targeted protein degradation. The rigidity incorporated into the linker region of bifunctional protein degraders impacts the three-dimensional orientation of the degrader, thus influencing ternary complex formation and optimization of drug-like properties . The compound interacts with various enzymes and proteins involved in the ubiquitin-proteasome system, facilitating the degradation of target proteins.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation affects the stability and turnover of specific proteins within the cell, leading to changes in cellular homeostasis and function . Additionally, it may impact cell proliferation, apoptosis, and other critical cellular processes by altering the levels of key regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its function as a linker in PROTACs. The compound facilitates the binding of a target protein to an E3 ubiquitin ligase, promoting the ubiquitination and subsequent proteasomal degradation of the target protein . This process involves specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, ensuring efficient degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained protein degradation and alterations in cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes targeted protein degradation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target effects and disruption of normal cellular processes. Threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired protein degradation.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its function as a linker in PROTACs. The compound’s metabolism may affect metabolic flux and metabolite levels within the cell . Enzymes involved in the ubiquitin-proteasome system play a crucial role in the compound’s activity, ensuring the efficient degradation of target proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Its distribution within tissues may influence its efficacy in promoting targeted protein degradation and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell ensures that it effectively bridges the target protein and the E3 ubiquitin ligase, promoting efficient protein degradation.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,13-16(21)22)14-5-7-15(24-4)8-6-14/h5-8H,9-13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDLFYQGUGHHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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